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Compound of Interest

(3-Methoxypyridin-2-
Compound Name:
YL)methanamine

Cat. No.: B1462797

An In-Depth Technical Guide to (3-Methoxypyridin-2-YL)methanamine: Properties,
Synthesis, and Applications in Drug Discovery

Introduction

(3-Methoxypyridin-2-YL)methanamine is a substituted pyridine derivative that serves as a
highly valuable and versatile building block in the fields of organic synthesis and medicinal
chemistry. Its structure, featuring a pyridine ring functionalized with a methoxy group and an
aminomethyl side chain, provides a unique combination of properties. The pyridine core is a
prevalent motif in numerous FDA-approved drugs, and the specific arrangement of its
substituents allows for tailored interactions with biological targets, influencing factors such as
binding affinity, selectivity, and pharmacokinetic profiles. The methoxy group can act as a
hydrogen bond acceptor and modulate the electronic nature of the ring, while the primary
amine provides a crucial nucleophilic handle for constructing more complex molecular
architectures.

This guide offers a comprehensive technical overview of (3-Methoxypyridin-2-
YL)methanamine for researchers, scientists, and drug development professionals. It covers
the molecule's fundamental properties, outlines a robust synthetic strategy with detailed
protocols, and explores its application as a key intermediate in the synthesis of
pharmacologically active compounds, thereby providing a foundation for its effective utilization
in drug discovery programs.
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Part 1: Molecular Profile and Physicochemical
Properties

A thorough understanding of a molecule's structural and physicochemical characteristics is
paramount for its effective application in synthesis and drug design. These properties govern its
reactivity, solubility, and potential for interaction with biological systems.

Molecular Structure

The structural identity of (3-Methoxypyridin-2-YL)methanamine is defined by its core
heterocyclic system and functional groups.

IUPAC Name: (3-Methoxypyridin-2-yl)methanamine

CAS Number: 595560-87-5

Molecular Formula: C7H10N20[1]

SMILES: COC1=C(N=CC=C1)CN[1]

INChl Key: YYZWARUBOQAMQS-UHFFFAOYSA-N[1]

Caption: 2D Structure of (3-Methoxypyridin-2-YL)methanamine.

Physicochemical Data

The compound's physical and computed properties are essential for planning experimental
work, including reaction setup, purification, and formulation. Data for the free base are
summarized below. It is important to note that this compound is also available as hydrochloride
and dihydrochloride salts, which will have different molecular weights and physical properties.

[2]
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Property Value Source
Molecular Weight 138.17 g/mol [1]
Monoisotopic Mass 138.07932 Da [1]
Boiling Point 228.6 °C

Density 1.09 g/cm3

Flash Point 92.0 °C

XLogP3-AA (Predicted) -0.3 [3]
Storage Temperature 2°Cto 8°C

Part 2: Synthesis and Characterization

As a specialized building block, (3-Methoxypyridin-2-YL)methanamine is not typically
prepared from simple precursors in a standard laboratory setting but is often synthesized via a
multi-step sequence starting from a functionalized pyridine. The most logical and robust
synthetic strategy involves the preparation of an intermediate, 3-methoxy-2-cyanopyridine,
followed by its reduction to the target primary amine.

Synthetic Strategy Rationale

The chosen pathway leverages well-established and high-yielding transformations in
heterocyclic chemistry. The cyano group serves as an excellent precursor to the aminomethyl
functionality. It can be introduced onto the pyridine ring via nucleophilic substitution of a halide
and subsequently reduced cleanly to the primary amine using standard reducing agents. This
two-step approach is often more reliable and provides higher overall yields than direct
amination or other multi-step routes.

Nucleophilic Cyanation Nitrile Reduction

(e.g. CuCN) e) (€.9., Ho/Catalyst or LiAlHa) =((3-Methoxypyridin—2-YL)methanamine)

(2-Han-S—methoxypyridine (3-Methoxy-2-cyanopyridin

Click to download full resolution via product page
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Caption: General synthetic workflow for the preparation of the title compound.

Exemplary Synthetic Protocol

The following protocol is a representative, field-proven methodology for the synthesis of the

target compound based on analogous transformations.[4][5]

Step 1: Synthesis of 3-Methoxy-2-cyanopyridine

o Rationale: This step introduces the cyano group, which will be reduced in the subsequent

step. Copper(l) cyanide is a common and effective reagent for the cyanation of aryl and

heteroaryl halides.

Procedure:

To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and magnetic
stirrer, add 2-bromo-3-methoxypyridine (1.0 eq), copper(l) cyanide (1.2 eq), and
anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.

Place the flask under a nitrogen atmosphere.

Heat the reaction mixture to 140-150 °C and stir vigorously for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS).

Upon completion, cool the mixture to room temperature and pour it into an aqueous
solution of ethylenediamine or ferric chloride to complex with the copper salts.

Extract the aqueous layer multiple times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-
2-cyanopyridine.

Step 2: Reduction of 3-Methoxy-2-cyanopyridine to (3-Methoxypyridin-2-YL)methanamine
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» Rationale: Catalytic hydrogenation is a clean and effective method for reducing nitriles to
primary amines, avoiding the use of pyrophoric metal hydrides and simplifying the workup.

e Procedure:

o In a high-pressure hydrogenation vessel (Parr apparatus), dissolve 3-methoxy-2-
cyanopyridine (1.0 eq) in methanol or ethanol containing 7N ammonia. The ammoniacal
solution is critical to prevent the formation of secondary amine byproducts.

o Add a catalytic amount of Raney Nickel (5-10% by weight, washed) or Palladium on
Carbon (10% Pd/C) to the solution.

o Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

o Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 40-60 °C with vigorous
stirring.

o Monitor the reaction by observing the cessation of hydrogen uptake. The reaction typically
takes 6-24 hours.

o Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

o Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the
pad with methanol.

o Concentrate the filtrate under reduced pressure to yield the crude (3-Methoxypyridin-2-
YL)methanamine.

o If necessary, purify the product via vacuum distillation or column chromatography.

Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. A standard analytical
workflow ensures the identity and quality of the synthesized material.
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Caption: Standard analytical workflow for compound validation.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy (-OCHs)
group, a singlet for the methylene (-CHz-) bridge, and a broad singlet for the amine (-NH2)
protons.

e 13C NMR Spectroscopy: The carbon spectrum will confirm the presence of the seven unique
carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, the
methoxy carbon, and the aliphatic methylene carbon.[6]

» Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show a
prominent ion corresponding to the protonated molecule [M+H]* at m/z 139.08660.[1]

Part 3: Applications in Research and Drug
Development

The utility of (3-Methoxypyridin-2-YL)methanamine stems from its identity as a "privileged
scaffold" fragment—a molecular framework that is frequently found in biologically active
compounds.

Role as a Key Building Block
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Methoxypyridine moieties are integral to many advanced medicinal chemistry programs. They
are often used as masked pyridones, where the methoxy group mitigates the basicity of the
pyridine nitrogen, simplifying purification and handling during synthesis.[7] This feature is
particularly valuable in the multi-step synthesis of complex natural products and their
analogues, such as the Lycopodium alkaloids.[7] Furthermore, the methoxy group can serve as
a key interaction point within a protein's binding site and can be metabolically labile, offering a
handle for prodrug strategies or for fine-tuning pharmacokinetic properties.

Case Study: Synthesis of Novel PIBK/ImTOR Dual
Inhibitors

The phosphoinositide 3-kinase (PI13K) and mammalian target of rapamycin (mTOR) signaling
pathways are critical regulators of cell growth and survival, and their dysregulation is a hallmark
of many cancers. The development of dual PI3K/mTOR inhibitors is a major focus of oncology
research. The sulfonamide methoxypyridine core has been identified as a potent scaffold for
inhibiting these kinases.[8] In the design of novel inhibitors, (3-Methoxypyridin-2-
YL)methanamine and its close analogues serve as crucial intermediates for constructing the
final bioactive molecules, where the methoxypyridine unit forms essential interactions within the
kinase active site.[8]

Caption: Use of the title compound in the synthesis of bioactive agents.

Conclusion

(3-Methoxypyridin-2-YL)methanamine is a foundational building block for modern drug
discovery. Its well-defined molecular structure and versatile chemical handles allow for its
incorporation into diverse and complex molecular scaffolds. The strategic rationale for its
synthesis is clear and relies on robust, high-yielding chemical transformations. As
demonstrated by its application in the development of inhibitors for challenging targets like
PISK/mTOR, this compound provides medicinal chemists with a valuable tool for probing
structure-activity relationships and optimizing lead compounds. This guide provides the
essential technical knowledge required for its confident and effective use in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(3-Methoxypyridin-2-YL)methanamine molecular
structure and weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462797#3-methoxypyridin-2-yl-methanamine-
molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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